Collinomycin is primarily sourced from the Streptomyces collinus strain, which is known for producing a variety of bioactive compounds. It belongs to the class of polyketide antibiotics, characterized by their biosynthetic origin from polyketide synthases. These compounds exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.
The synthesis of collinomycin has been explored through various synthetic methodologies. One notable approach involves the use of a chemical genetic strategy to stimulate the expression of specific genes in Phytophthora infestans, which revealed insights into its biosynthetic pathway. The isolation process typically starts with extraction from a large culture volume, followed by chromatographic techniques to purify the compound.
Collinomycin exhibits a complex molecular structure characterized by a tridecaketide backbone. The molecular formula is C₃₆H₃₉O₁₃, with a molecular weight of approximately 685.7 g/mol. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating its structural features:
These data points confirm the structural integrity and functional groups present in collinomycin.
Collinomycin undergoes various chemical reactions that contribute to its biological activity:
The mechanism by which collinomycin exerts its antimicrobial effects primarily involves:
Collinomycin possesses distinct physical and chemical properties that influence its behavior in biological systems:
Collinomycin has significant potential applications in scientific research and medicine:
The bisbenzannulated [5,6]-spiroketal core represents collinomycin's defining structural feature, conferring stereochemical complexity essential for its bioactivity. This intricate scaffold is synthesized through a cascade of stereoselective cyclization events initiated by a poly-β-ketone intermediate. Following chain elongation by type II polyketide synthases (PKSs), the linear polyketide undergoes dual C9-C14 and C7-C16 aldol condensations, forming the initial benzannulated rings (A and B). Subsequently, a stereospecific ketalization occurs between the C11 ketone and C1/C3 diol system, facilitated by a dedicated spiroketal synthase (Sks). This enzyme enforces the thermodynamically favored 5,6-spiroketal configuration with precise control over the C1 and C11 stereocenters, yielding the characteristic [5,6]-spiroketal moiety fused to two aromatic rings. The process exemplifies enzymatic precision in orchestrating chemically challenging ring fusions under mild physiological conditions [3] [9].
Collinomycin’s polyketide backbone is assembled by a minimal type II PKS complex comprising three core subunits:
Table 1: Minimal Type II PKS Subunits in Collinomycin Biosynthesis
Subunit | Gene | Function | Extender Units Utilized |
---|---|---|---|
KSα | colK | Chain elongation | Malonyl-CoA, Methylmalonyl-CoA |
CLF | colL | Chain length control | N/A |
ACP | colA | Polyketide tethering | N/A |
This minimal PKS loads an acetyl-CoA starter unit onto ColA-ACP, followed by eight iterative extensions primarily using malonyl-CoA. Crucially, methylmalonyl-CoA is incorporated at extension cycles 3 and 6, introducing C-methyl branches that dictate downstream cyclization patterns. The CLF (ColL) enforces chain termination after the eighth extension, releasing an 18-carbon poly-β-keto intermediate (SEK18b analogue). This specificity contrasts with shorter-chain systems like actinorhodin (16 carbons) or tetracenomycin (20 carbons), highlighting CLF’s role as a molecular ruler [3] [9].
Following backbone assembly, collinomycin undergoes extensive enzymatic tailoring to achieve its bioactive form:
Table 2: Tailoring Enzymes in Collinomycin Maturation
Enzyme Class | Gene | Reaction Catalyzed | Co-factor |
---|---|---|---|
Ketoreductase (KR) | colJ | C9 carbonyl reduction | NADPH |
Enoylreductase (ER) | colH | C4-C5 double bond reduction | NADPH |
Cyclase | colM | Ring A dehydration/cyclization | None |
Cyclase | colN | Ring B dehydration/cyclization | None |
Aromatase | colO | Ring A aromatization | FAD/FMN |
O-Methyltransferase | colT | C12 methylation | S-adenosylmethionine |
Cytochrome P450 | colP | C10 hydroxylation | O₂/NADPH-cytochrome P450 reductase |
Heterologous production in engineered Streptomyces hosts overcomes low titers and genetic intractability in collinomycin’s native producer. Key strategies include:
Chassis Selection:Streptomyces albus J1074 is preferred due to its minimized secondary metabolism and high transformation efficiency. Deletion of 15 native biosynthetic gene clusters in S. albus DEL14 further eliminates competitive pathways, increasing precursor flux toward collinomycin [1] [4].
Vector Engineering:The 68-kb col gene cluster is integrated via BAC (bacterial artificial chromosome) vectors under the control of the ermE strong constitutive promoter. This strategy overcomes potential silencing issues observed in single-copy chromosomal integrations [1].
Precursor Pool Enhancement:
Heme biosynthesis genes (hemABCD) are co-expressed to support P450 (ColP) activity [4] [9].
Titer Optimization:Recent advances yielded a 35-fold improvement (from 5 mg/L to 175 mg/L) through:
Table 3: Heterologous Production Systems for Collinomycin
Host Strain | Engineering Strategy | Titer Achieved | Limitations |
---|---|---|---|
S. albus J1074 | BAC integration with ermE promoter | 45 mg/L | Native protease degradation |
S. coelicolor M1152 | Δact Δred Δcpk; col cluster on pSET152 | 22 mg/L | Precursor competition with CH999 |
S. albus DEL14 | 15 BGC deletions; accA2 overexpression | 175 mg/L | Reduced growth rate |
These engineered platforms enable sustainable production and facilitate combinatorial biosynthesis of novel collinomycin analogues through module swapping and tailoring enzyme engineering [1] [4] [9].
Compounds Mentioned in Article
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7